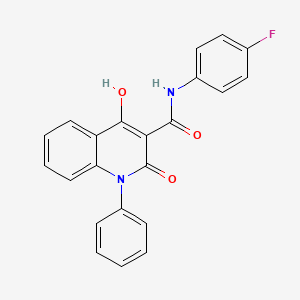

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a quinoline derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of the fluorophenyl group could potentially influence the compound’s properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinoline ring (a fused benzene and pyridine ring), a fluorophenyl group, and a phenyl group. The exact structure would depend on the positions of these groups on the quinoline ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including factors such as its size, shape, functional groups, and the presence of the fluorophenyl group .Aplicaciones Científicas De Investigación

Antimicrobial Activities

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide and its related compounds have been extensively researched for their antimicrobial properties. These compounds have demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have shown these compounds to be effective against various bacterial and fungal strains (Patel & Patel, 2010). Similarly, clubbed quinazolinone and 4-thiazolidinone compounds have been synthesized and found to possess potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer and Fluorescence Agents

Research into the applications of this compound derivatives has also extended into the field of cancer treatment and fluorescence. A study on the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides highlighted these compounds' potential as anticancer and fluorescence agents. The synthesized hydroxyquinolinones were tested for cytotoxic activity towards various cancer and non-malignant cell lines, showing interesting data and comparing to isomeric compounds (Funk et al., 2015).

Drug Efflux Transporters and Metabolism

The interaction of derivatives with drug efflux transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), has been a focus of research. Studies have synthesized and evaluated compounds for their ability to assess the function of these transporters through positron emission tomography (PET) probes, suggesting their utility in medical imaging to understand drug disposition and resistance mechanisms (Kawamura et al., 2011). Additionally, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were determined in humans, showcasing the drug's extensive metabolism and the identification of various metabolites, indicating the compound's pharmacokinetic properties (Renzulli et al., 2011).

Mecanismo De Acción

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus like this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, which could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the general properties of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their function . This interaction could lead to changes in cellular processes, potentially resulting in the therapeutic effects associated with this compound.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological processes, potentially through their interaction with multiple receptors . The downstream effects of these interactions could include a wide range of biological responses, depending on the specific targets and pathways involved.

Pharmacokinetics

A study on n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, which share some structural similarities with this compound, found that these compounds have good pharmacokinetic properties and cause relatively low toxicity .

Result of Action

Based on the general properties of similar compounds, it can be inferred that this compound may exert its effects by modulating the function of its target receptors, potentially leading to changes in cellular processes and responses .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. These interactions could potentially influence biochemical reactions within the cell .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should investigate the stability and degradation of this compound over time, as well as any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide in animal models have not been studied yet .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O3/c23-14-10-12-15(13-11-14)24-21(27)19-20(26)17-8-4-5-9-18(17)25(22(19)28)16-6-2-1-3-7-16/h1-13,26H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWJRIJDCDRVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722584.png)

![4-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)butanamide](/img/structure/B2722585.png)

![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2722587.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2722589.png)

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)

![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)

![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)